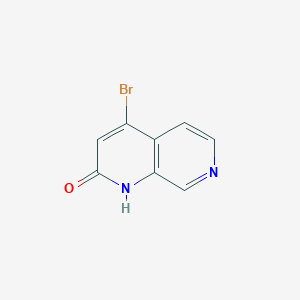

4-bromo-1,7-naphthyridin-2(1H)-one

Description

4-Bromo-1,7-naphthyridin-2(1H)-one is a halogenated derivative of the 1,7-naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms. The bromine substituent at the 4-position imparts distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.05 g/mol. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions and serving as a synthetic handle for further derivatization .

Properties

IUPAC Name |

4-bromo-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNAZEIWAPMMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295715 | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-12-8 | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydro-1,7-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,7-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1,7-naphthyridin-2(1H)-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth position.

Industrial Production Methods

Industrial production of 4-bromo-1,7-naphthyridin-2(1H)-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group at the second position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form derivatives with additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted naphthyridines with various functional groups at the fourth position.

Reduction: 4-Bromo-1,7-naphthyridin-2-ol.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-Bromo-1,7-naphthyridin-2(1H)-one is a chemical compound with diverse applications, primarily in scientific research, due to its biological activities and uses in synthesis. Naphthyridines, including 4-Bromo-1,7-naphthyridin-2(1H)-one, are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in developing new therapeutic agents.

Scientific Research Applications

-

Anticancer Activity: Naphthyridine derivatives have demonstrated anticancer properties, with studies highlighting their effectiveness in inhibiting tubulin polymerization, a process crucial for cancer cell division. For example, some naphthyridine derivatives can act as cisplatin sensitizers, enhancing the efficacy of cisplatin against various cancer cell lines.

Compound Mechanism of Action IC50 (µM) Cancer Type 4-Bromo-1,8-naphthyridin-2(1H)-one (structurally similar) Inhibits tubulin polymerization 5.0 HCT116 (colon cancer) 2-(3-methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (structurally similar) Induces G2/M arrest 3.0 HL-60 (leukemia) -

Antimicrobial Activity: Naphthyridine derivatives with bromine substitutions show enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Compound Target Organism MIC (µg/mL) 4-Bromo-1,8-naphthyridin-2(1H)-one (structurally similar) Staphylococcus aureus 10 4-Bromo-1,8-naphthyridin-2(1H)-one (structurally similar) Escherichia coli 15 - BRD9 Inhibition: Naphthyridinone derivatives have been identified as inhibitors of BRD9, a protein involved in gene regulation . These inhibitors show potential therapeutic applications, with some demonstrating significant selectivity against other bromodomain-containing proteins like BRD4 .

- PIP4K2A Inhibition: Naphthyridine-based compounds have been found to be potent and selective inhibitors of PIP4K2A, a kinase involved in cell signaling . These inhibitors can prevent AML (Acute Myeloid Leukemia) development .

Case Studies

- Anticancer Efficacy: Introducing a bromine atom at the C-6 position of naphthyridine derivatives significantly increased anticancer activity against various cancer cell lines, attributed to the compound's ability to disrupt microtubule formation during mitosis.

- Antimicrobial Evaluation: Substituted naphthyridines with halogen substitutions exhibited superior activity against resistant bacterial strains compared to their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 4-bromo-1,7-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and keto group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties and applications of 1,7-naphthyridin-2(1H)-one derivatives. Key analogs include:

<sup>a</sup>LogP values calculated using diverse algorithms (iLOGP, XLOGP3, etc.) highlight differences in hydrophobicity.

- Electronic Effects : The bromine atom in 4-bromo-1,7-naphthyridin-2(1H)-one is electron-withdrawing, reducing electron density at the 4-position and directing electrophilic substitution to other ring positions. In contrast, the hydroxyl group in the 4-hydroxy analog increases polarity and hydrogen-bonding capacity, enhancing solubility .

- Biological Activity : Electron-donating groups (e.g., CH₃ at C3) improve binding to BRD4 bromodomains by aligning with electrostatic contours of the target protein, while bromine’s bulkiness may sterically hinder interactions in some contexts .

Key Research Findings

- Solubility and Bioavailability : The 4-bromo derivative’s lower solubility (~2.38 mg/mL) compared to the 4-hydroxy analog (~22.7 mg/mL) may limit its use in aqueous biological systems, necessitating formulation optimization .

- SAR Insights : Substituents at C3 and C5 (e.g., methyl, pyridyl) synergistically enhance BRD4 affinity, while bromine at C4 is more suited for further synthetic modification than direct therapeutic use .

Biological Activity

4-bromo-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-1,7-naphthyridin-2(1H)-one is CHBrNO. Its structure consists of a naphthyridine core with a bromine substituent at the 4-position and a ketone functional group at the 2-position, which is crucial for its biological activity. The compound's SMILES representation is C1=CN=CC2=C1C(=CC(=O)N2)Br .

The biological activity of 4-bromo-1,7-naphthyridin-2(1H)-one is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can modulate the activity of enzymes and receptors, leading to significant biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including 4-bromo-1,7-naphthyridin-2(1H)-one. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research involving the inhibition of the kinase PIP4K2A demonstrated that naphthyridine derivatives can significantly reduce tumor growth in xenograft models .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several kinases, including CAMKK2, which plays a crucial role in cellular metabolism and cancer progression. Inhibition of CAMKK2 has been linked to reduced cell proliferation and increased apoptosis in cancer models . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine ring can enhance potency against these targets.

Study 1: PIP4K2A Inhibition

A study published in the Journal of Medicinal Chemistry characterized 4-bromo-1,7-naphthyridin-2(1H)-one as a selective inhibitor of PIP4K2A. The compound exhibited an IC50 value indicating high potency in inhibiting this kinase, leading to decreased proliferation in THP-1 cells .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 4-bromo-1,7-naphthyridin-2(1H)-one | 16 | PIP4K2A |

Study 2: CAMKK2 Inhibition

Another significant study highlighted the role of naphthyridine compounds in inhibiting CAMKK2. The results showed that these compounds could effectively reduce cell migration and invasion in various cancer cell lines.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 4-bromo-1,7-naphthyridin-2(1H)-one | 0.5 | Induces apoptosis |

Q & A

Q. Table 1: Bromination Conditions for Naphthyridinones

| Precursor | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridin-4(1H)-one | POBr₃ | 145°C | 75% | |

| 4-Hydroxy-1,5-naphthyridin-2(1H)-one | POBr₃ | 100–120°C | 70–85% |

Advanced: How can conflicting bromination efficiency data be resolved when synthesizing 4-bromo derivatives?

Methodological Answer:

Discrepancies in bromination yields often stem from substrate electronic effects or steric hindrance. For example, electron-withdrawing groups on the naphthyridinone ring (e.g., nitro or carbonyl) may reduce reactivity with POBr₃ . To mitigate this, pre-functionalization strategies (e.g., introducing directing groups) or alternative brominating agents (e.g., N-bromosuccinimide with catalytic acids) should be tested. Kinetic studies using in-situ NMR or HPLC monitoring can identify intermediate bottlenecks .

Basic: What spectroscopic techniques are critical for characterizing 4-bromo-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

- X-ray Crystallography : Resolves regiochemistry and confirms the position of the bromine substituent. For example, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate was structurally validated via single-crystal X-ray diffraction (R factor = 0.063) .

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish between keto-enol tautomers. The carbonyl carbon in 1,7-naphthyridin-2(1H)-one typically appears at δ 160–170 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₅BrN₂O, [M+H]⁺ = 210.9636) .

Advanced: How to address challenges in regioselective functionalization of 4-bromo-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on the electronic environment of the bromine substituent. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. For example, nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ produced a 3:2 mixture of meta- and para-nitro derivatives, highlighting the need for directing groups . Optimize reaction conditions (e.g., ligand choice in Pd catalysis) to enhance selectivity .

Basic: What functional group transformations are feasible for 4-bromo-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

- Nucleophilic Substitution : The bromine atom can be replaced with amines (e.g., aniline) under acidic conditions .

- Oxidation/Reduction : The ketone group is resistant to mild reducing agents (e.g., NaBH₄) but may undergo Wolff-Kishner reduction under strong basic conditions.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 4-position .

Advanced: How to design experiments to optimize palladium-catalyzed reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Base Optimization : Compare Cs₂CO₃ (favors arylations) with K₃PO₄ (better for alkylations) .

- Solvent Effects : Use toluene for high-temperature reactions or DMF for polar substrates.

- Kinetic Profiling : Monitor reaction progress via LC-MS to identify side products (e.g., debromination) .

Basic: What is known about the biological activity of 4-bromo-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

While direct studies are limited, structurally related naphthyridines exhibit antimicrobial and anticancer properties. For example, 2,4-dichloro-1,7-naphthyridine serves as a precursor for bioactive compounds targeting DNA gyrase . To assess bioactivity, design in vitro assays (e.g., MIC testing against S. aureus) or molecular docking studies with kinase targets .

Advanced: How to resolve contradictions in reported reaction mechanisms for bromination?

Methodological Answer:

Conflicting mechanisms (e.g., radical vs. electrophilic pathways) can be resolved using isotopic labeling (e.g., ⁸¹Br) or trapping experiments. For example, adding TEMPO (a radical scavenger) during bromination with POBr₃ can confirm/refute radical intermediates . Computational studies (e.g., Gibbs free energy calculations for transition states) further clarify dominant pathways .

Basic: What purification strategies are effective for 4-bromo-1,7-naphthyridin-2(1H)-one?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for baseline separation of brominated byproducts.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) resolve polar impurities .

Advanced: How to design a multi-step synthesis incorporating 4-bromo-1,7-naphthyridin-2(1H)-one as a key intermediate?

Methodological Answer:

- Retrosynthetic Analysis : Identify disconnections at the bromine (for cross-coupling) and ketone (for functionalization).

- Sequence Planning : Example: Bromination → Suzuki coupling → ketone reduction → amine functionalization.

- Scale-Up Considerations : Optimize solvent volume and catalyst loading for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.